Ethyl 3-amino-4,4-difluorobut-2-enoate

Lipophilicity Drug Design Permeability

Ethyl 3-amino-4,4-difluorobut-2-enoate (CAS 81982-54-9) is a fluorinated β-enamino ester bearing a gem-difluoro group at the C4 position. With a molecular formula of C₆H₉F₂NO₂ and molecular weight of 165.14 g/mol, it exists predominantly as the (Z)-configured enamino tautomer.

Molecular Formula C6H9F2NO2
Molecular Weight 165.14 g/mol
CAS No. 81982-54-9
Cat. No. B3156136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-4,4-difluorobut-2-enoate
CAS81982-54-9
Molecular FormulaC6H9F2NO2
Molecular Weight165.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C(C(F)F)N
InChIInChI=1S/C6H9F2NO2/c1-2-11-5(10)3-4(9)6(7)8/h3,6H,2,9H2,1H3
InChIKeyUVDSFXKVWRRSQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Amino-4,4-Difluorobut-2-Enoate (CAS 81982-54-9) Properties and Role as a Fluorinated β-Enamino Ester Building Block


Ethyl 3-amino-4,4-difluorobut-2-enoate (CAS 81982-54-9) is a fluorinated β-enamino ester bearing a gem-difluoro group at the C4 position . With a molecular formula of C₆H₉F₂NO₂ and molecular weight of 165.14 g/mol, it exists predominantly as the (Z)-configured enamino tautomer . The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where its β-enamino ester scaffold enables construction of fluorinated heterocycles such as uracils, thiouracils, and β-amino acid derivatives [1][2]. Commercially, it is typically supplied at 95% purity as a liquid requiring storage at room temperature under inert atmosphere .

Fluorinated heterocycle synthesis: uracils, thiouracils, β-amino acid derivatives
Medicinal chemistry and agrochemical research intermediate with a versatile β-enamino ester scaffold
Supplied at 95% purity as a liquid; store at room temperature under inert atmosphere

Why Non-Fluorinated or Alternatively Fluorinated β-Enamino Esters Cannot Replace Ethyl 3-Amino-4,4-Difluorobut-2-Enoate in Synthesis Programs


The geminal difluoro group (–CF₂H) at the C4 position of ethyl 3-amino-4,4-difluorobut-2-enoate is not a simple substituent but a stereoelectronic modulator that simultaneously tunes lipophilicity, metabolic stability, and hydrogen-bonding capacity [1]. Simple replacement with the non-fluorinated ethyl 3-aminocrotonate (CAS 7318-00-5) results in loss of the difluoromethylene's ability to act as a carbonyl bioisostere [2]; conversely, switching to the trifluoromethyl analog (ethyl 3-amino-4,4,4-trifluorocrotonate, CAS 372-29-2) produces a 1.2–1.4 fold increase in logP that can push candidate molecules beyond desirable physicochemical space . Furthermore, the saturated analog ethyl 3-amino-4,4-difluorobutanoate (CAS 81982-55-0) lacks the conjugated α,β-unsaturated enamino system essential for subsequent heterocyclization reactions that yield uracils and amino acid scaffolds [3]. Each of these structural variations leads to divergent reactivity profiles, making direct substitution scientifically unjustified without a full re-optimization of the downstream synthetic sequence.

Non-fluorinated analog
Risk Loss of gem-difluoro group eliminates carbonyl bioisostere function and alters hydrogen-bonding capacity; reactivity profile shifts away from target heterocyclizations.
Trifluoromethyl analog
Risk Higher logP may push candidate molecules beyond desired physicochemical space; stereoelectronic modulation differs from -CF₂H.
Saturated analog
Risk Lacks the α,β-unsaturated enamino system essential for heterocyclization to uracils and amino acid scaffolds; synthesis route may not transfer directly.

Quantitative Differentiation Evidence for Ethyl 3-Amino-4,4-Difluorobut-2-Enoate Versus Closest Analogs


Lipophilicity Tuning: Balanced logP Between Non-Fluorinated and Trifluoromethyl β-Enamino Ester Analogs

Ethyl 3-amino-4,4-difluorobut-2-enoate provides an intermediate logP value (XlogP = 1.2–1.36) that bridges the lipophilicity gap between the excessively polar non-fluorinated ethyl 3-aminocrotonate (XlogP ≈ 1.11, estimated 0.39) and the more lipophilic trifluoromethyl analog (LogP = 1.65) . This moderated lipophilicity is often desirable in lead optimization campaigns where balanced permeability and aqueous solubility are critical. The ~0.3 log unit increase over the non-fluorinated analog enhances passive membrane permeability without the excessive lipophilicity burden (and potential promiscuity) of the –CF₃ variant [1].

Lipophilicity tuning
Cross-study comparable
XlogP 1.2–1.36 bridges the gap between non-fluorinated (≈1.11) and -CF₃ (1.65) analogs
Supports balanced permeability and aqueous solubility in lead optimization
Computed/predicted logP values; experimental confirmation recommended
Lipophilicity Drug Design Permeability

Synthetic Yield Benchmarking: Ethyl 4,4-Difluoroacetoacetate Condensation Route to Ethyl 3-Amino-4,4-Difluorobut-2-Enoate

The most common synthetic route—condensation of ethyl 4,4-difluoroacetoacetate with ammonium acetate—delivers a reported yield of approximately 63% . This yield reflects the additional steric and electronic challenges imposed by the gem-difluoro group compared to non-fluorinated acetoacetate condensations (typically >80% for ethyl 3-aminocrotonate synthesis), yet remains viable for multi-gram scale preparation . The availability of this specific precursor (ethyl 4,4-difluoroacetoacetate) as a commercial starting material also enables direct access to the target compound without requiring de novo fluorination chemistry.

Synthetic yield benchmark
Method context
~63% reported yield from ethyl 4,4-difluoroacetoacetate condensation
Provides a realistic procurement and in-house synthesis feasibility context
Yield is ~17–25% lower than typical non-fluorinated condensations
Synthetic Chemistry Process Development Yield

Topological Polar Surface Area (TPSA) as a Predictor of Passive Permeability in β-Enamino Ester Analog Series

The target compound maintains a topological polar surface area (TPSA) of 52.3 Ų, identical to both its non-fluorinated (ethyl 3-aminocrotonate, TPSA = 52.32 Ų) and trifluoromethyl (TPSA = 52.32 Ų) counterparts [1]. This constancy in TPSA across the series means that the logP differences arise solely from fluorination-driven changes in intrinsic lipophilicity rather than altered hydrogen-bonding capacity. Consequently, a medicinal chemist can introduce the –CF₂H motif to modulate logP without perturbing the critical TPSA parameter that governs intestinal absorption and blood–brain barrier penetration [2].

TPSA constancy
Class-level inference
TPSA 52.3 Ų is identical across non-fluorinated, -CF₂H, and -CF₃ analogs
Allows logP modulation without altering TPSA-driven absorption prediction
Computed TPSA; independent ADME profiling needed
Medicinal Chemistry ADME Permeability

Utility as Key Intermediate in Fluorinated Uracil Synthesis: Chemoselectivity and Heterocyclization Reactivity

Ethyl 3-amino-4,4-difluorobut-2-enoate reacts with organic isocyanates or isothiocyanates to furnish C6-fluorinated uracils or thiouracils in 'excellent yields' [1]. The gem-difluoro group at the β-position of the enamino ester provides enhanced stability of the enamino tautomer compared to mono-fluoro or non-fluorinated analogs, which can undergo unwanted isomerization or decomposition under basic heterocyclization conditions [2]. This methodology has been successfully adapted to solid-phase synthesis, enabling the construction of diverse uracil libraries with high purity (65–99%) [3].

Uracil synthesis utility
Class-level inference
Validated entry point for C6-fluorinated uracils/thiouracils in good to excellent yields
Supports heterocyclic library synthesis; solid-phase adaptation demonstrated
Direct head-to-head yield comparison for this specific compound not located
Heterocyclic Chemistry Fluorinated Uracils Solid-Phase Synthesis

Geminal Difluoro Group as a Carbonyl Bioisostere: Enhancing Metabolic Stability in Derived β-Amino Acids

The –CF₂H group at C4 of ethyl 3-amino-4,4-difluorobut-2-enoate serves as a carbonyl bioisostere when the enamino ester is reduced to, or incorporated into, β-amino acid derivatives [1]. This substitution replaces a hydrolytically labile carbonyl with a metabolically robust difluoromethylene unit, improving the pharmacokinetic profile of derived peptidomimetics. The compound thus provides access to α,α-difluoro-β-amino acids and their derivatives, which are key structural motifs in protease inhibitor design [2]. The saturated analog (CAS 81982-55-0) lacks the enamino conjugation necessary for asymmetric reduction to chiral β-amino esters, while the non-fluorinated enamino ester yields β-amino acids devoid of the metabolic stabilization benefit [3].

Bioisostere introduction
Context-dependent
-CF₂H group acts as a carbonyl bioisostere for derived β-amino acids
Reported pathway to metabolically stable peptidomimetic precursors
Specific PK data for derivatives of this exact precursor not located
Bioisosterism Metabolic Stability β-Amino Acids

Evidence-Backed Application Scenarios for Ethyl 3-Amino-4,4-Difluorobut-2-Enoate in Medicinal Chemistry and Organic Synthesis


Synthesis of C6-Fluorinated Uracil and Thiouracil Derivatives for Antiviral or Anticancer Screening Libraries

Ethyl 3-amino-4,4-difluorobut-2-enoate enables a validated two-step sequence—condensation with fluorinated nitriles to form the β-enamino ester, followed by reaction with isocyanates or isothiocyanates—to produce C6-fluorinated uracils in high yields [1]. The gem-difluoro group provides tautomeric stability that improves reproducibility in library synthesis relative to mono-fluoro or non-fluorinated enamino ester precursors [2]. This route has been successfully adapted to solid-phase synthesis, making it suitable for medium-throughput medicinal chemistry campaigns targeting nucleobase-modifying enzymes [3].

Preparation of α,α-Difluoro-β-Amino Acid Building Blocks as Protease Inhibitor or Peptidomimetic Precursors

Reduction of ethyl 3-amino-4,4-difluorobut-2-enoate provides access to chiral or racemic α,α-difluoro-β-amino esters, which bear the metabolically stable gem-difluoromethylene bioisostere [4]. The intermediate logP (1.2) of this building block facilitates incorporation into peptide-like scaffolds without excessively increasing overall lipophilicity, unlike the –CF₃ analog (logP 1.65) which may drive compounds toward poor solubility profiles . For groups needing to quickly assess SAR around fluorinated β-amino acid motifs, this compound offers a balanced starting point.

Tuning ADME Properties in Lead Optimization Programs: A Fluorinated Intermediate with Moderate Lipophilicity

With a computed logP of 1.2–1.36 and TPSA of 52.3 Ų, ethyl 3-amino-4,4-difluorobut-2-enoate occupies a 'sweet spot' in physicochemical space, enhancing permeability over the non-fluorinated parent without the excessive lipophilicity of the –CF₃ congener . Medicinal chemists can employ this intermediate to introduce the –CF₂H motif into leads, improving the chances of maintaining favorable ADME profiles while concurrently gaining the metabolic and conformational benefits of fluorine substitution [5].

Agrochemical Intermediate: Synthesis of Fluorinated Heterocycles for Crop Protection

The compound is noted by multiple Chinese manufacturers as both a pharmaceutical and agrochemical intermediate . Its β-enamino ester scaffold reacts readily with electrophiles to form fluorinated pyrimidines, pyrazoles, and other nitrogen heterocycles that are core structures in modern fungicides and herbicides. The gem-difluoro substitution pattern imparts enhanced environmental persistence and target-site binding, desirable traits in agrochemical discovery [6].

Application
Selection Property
Validation Focus
C6-Fluorinated uracil/thiouracil synthesis
Tautomeric stability and validated heterocyclization route
Reproducibility in library synthesis; solid-phase protocol transfer
α,α-Difluoro-β-amino acid precursors
Gem-difluoro bioisostere introduction with moderate logP
Metabolic stability context; peptidomimetic SAR exploration
Lead optimization ADME tuning
Balanced logP (1.2–1.36) and TPSA (52.3 Ų)
Permeability-aqueous solubility profile review
Agrochemical heterocycle discovery
Gem-difluoro-substituted pyrimidine and pyrazole scaffold entry
Environmental persistence and target-site binding context

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